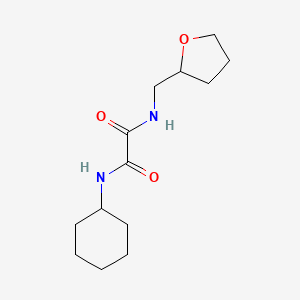

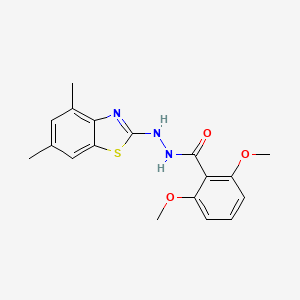

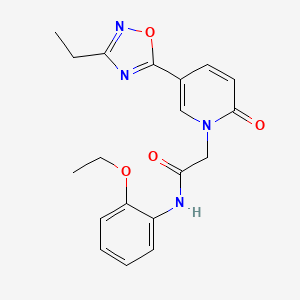

N'-cyclohexyl-N-(oxolan-2-ylmethyl)oxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N'-cyclohexyl-N-(oxolan-2-ylmethyl)oxamide is a compound that can be associated with a class of organic molecules that contain the oxamide moiety, which is characterized by the presence of two carbonyl groups attached to nitrogen atoms. Although the specific compound is not directly mentioned in the provided papers, the synthesis and characterization of structurally related compounds are discussed, which can give insights into the properties and reactivity of N'-cyclohexyl-N-(oxolan-2-ylmethyl)oxamide.

Synthesis Analysis

The synthesis of related compounds, such as 2-amino-1,3-oxazoles, has been achieved through a CuI-catalyzed oxidative cyclization of enamines and N,N-dialkyl formamides . This method features a C-N bond formation followed by an intramolecular C(sp2)-H bond functionalization/C-O cyclization. The process is notable for its mild reaction conditions and broad substrate scope, suggesting that a similar approach might be applicable for synthesizing N'-cyclohexyl-N-(oxolan-2-ylmethyl)oxamide.

Molecular Structure Analysis

In the realm of molecular structure, the crystal structure of a related compound, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, has been elucidated . This compound crystallizes in the triclinic space group and features a chair conformation of the cyclohexane ring. An intramolecular hydrogen bond stabilizes the molecular conformation. These findings provide a foundation for predicting the molecular conformation and potential intramolecular interactions that might be present in N'-cyclohexyl-N-(oxolan-2-ylmethyl)oxamide.

Chemical Reactions Analysis

The chemical reactivity of compounds similar to N'-cyclohexyl-N-(oxolan-2-ylmethyl)oxamide can be inferred from the synthesis of spiro-1,3-oxazine derivatives . These derivatives were synthesized via microwave-assisted cyclization of N-2-(1′-cyclohexenyl)ethyl-acetamides/benzamides, catalyzed by in situ generated trimethylsilyl iodide. The reaction's short time and mild conditions suggest that N'-cyclohexyl-N-(oxolan-2-ylmethyl)oxamide might also undergo cyclization reactions under similar conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N'-cyclohexyl-N-(oxolan-2-ylmethyl)oxamide are not directly reported in the provided papers, the methodologies and characterizations of similar compounds offer valuable insights. For instance, the use of IR spectroscopy and 1H-NMR spectroscopy for characterizing N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives indicates that these techniques could be employed to determine the functional groups and structural features of N'-cyclohexyl-N-(oxolan-2-ylmethyl)oxamide. The elemental analyses and spectroscopic data would be essential for confirming the purity and composition of the synthesized compound.

Applications De Recherche Scientifique

Nitration and Derivative Formation

N'-cyclohexyl-N-(oxolan-2-ylmethyl)oxamide and its derivatives are subjects of research in the field of organic synthesis, particularly concerning nitration reactions. For instance, Vries (2010) described the nitration of various isomeric N-cyclohexyl-N′-toluyloxamides, highlighting the production of distinct nitrated products based on the specific methylphenyl-oxamide variant involved (Vries, 2010).

Catalysis in Organic Reactions

In the field of catalysis, N'-cyclohexyl-N-(oxolan-2-ylmethyl)oxamide derivatives have been studied for their role as intermediates or catalysts in various organic reactions. For example, Wang et al. (2011) investigated the selective hydrogenation of phenol to cyclohexanone using a Pd@carbon nitride catalyst, emphasizing the high activity and selectivity of the catalyst under mild conditions (Wang et al., 2011). Additionally, Saikia et al. (2014) developed a methodology for synthesizing spiro-1,3-oxazine derivatives through microwave-assisted cyclization, indicating the versatility of N-substituted amides in facilitating rapid and efficient organic transformations (Saikia et al., 2014).

Coordination Chemistry and Catalytic Applications

The compound also finds relevance in coordination chemistry and its subsequent application in catalysis. Nesterova et al. (2018) prepared novel copper(II) complexes with bulky N-substituted diethanolamines and studied their catalytic properties in oxidative cyclohexane amidation, revealing the potential of these complexes in organic synthesis (Nesterova et al., 2018). Kuznetsova et al. (2018) examined the effect of transition metal compounds on the cyclohexene oxidation catalyzed by N-hydroxyphthalimide, demonstrating the influence of various metal ions on the reaction's efficiency and selectivity (Kuznetsova et al., 2018).

Electrocatalysis and Oxidation Processes

N-Oxyl compounds, including those related to N'-cyclohexyl-N-(oxolan-2-ylmethyl)oxamide, are recognized for their roles in catalyzing selective oxidation of organic molecules. Nutting et al. (2018) provided a comprehensive review of the electrochemical properties and applications of various N-oxyl compounds in electrosynthetic reactions, highlighting their widespread utility in laboratory and industrial processes (Nutting et al., 2018).

Propriétés

IUPAC Name |

N'-cyclohexyl-N-(oxolan-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O3/c16-12(14-9-11-7-4-8-18-11)13(17)15-10-5-2-1-3-6-10/h10-11H,1-9H2,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQPGBAGLMAKEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C(=O)NCC2CCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-cyclohexyl-N-(oxolan-2-ylmethyl)oxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pent-4-en-1-one](/img/structure/B2505090.png)

![Rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride](/img/structure/B2505093.png)

![Ethyl 3-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/structure/B2505099.png)

![2,4,5,7-Tetrahydro-pyrano[3,4-c]pyrazole hydrochloride](/img/structure/B2505107.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2505109.png)